molecular formula C12H10ClNO2 B2640221 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide CAS No. 6913-45-7

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide

Cat. No.: B2640221
CAS No.: 6913-45-7
M. Wt: 235.67
InChI Key: WQYXEJHVUOSIKM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is a chloroacetamide derivative featuring a naphthalene ring substituted with a hydroxyl group at the 2-position and an acetamide moiety with a chlorine atom at the α-carbon. Such characteristics make it a candidate for diverse applications, including medicinal chemistry and agrochemical research . Its synthesis typically involves the reaction of chloroacetyl chloride with 2-amino-1-naphthol, followed by purification via recrystallization .

Properties

IUPAC Name

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-7-11(16)14-12-9-4-2-1-3-8(9)5-6-10(12)15/h1-6,15H,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYXEJHVUOSIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide typically involves the condensation reaction of 2-naphthol, an aromatic aldehyde, and acetamide under specific conditions. One common method includes the use of triethanolammonium acetate as a catalyst in a solvent-free environment . This green and one-pot synthesis approach is efficient and yields high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Chloroacetamide Derivatives

Compound Name Substituents/Functional Groups Molecular Weight XLogP3 Key Properties/Applications References
2-Chloro-N-(2-hydroxynaphthalen-1-yl)acetamide 2-hydroxynaphthyl, chloroacetamide 235.67 ~2.5* Hydrogen bonding, medicinal potential
2-Chloro-N-phenylacetamide Phenyl, chloroacetamide 183.62 1.8 Antiparallel N–H/C=O conformation
Alachlor 2,6-Diethylphenyl, methoxymethyl 269.77 3.1 Herbicide, soil persistence
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridinyl, chloroacetamide 219.06 1.5 Intermediate in heterocyclic synthesis
2-Chloro-N-(thiazol-2-yl)acetamide Thiazolyl, chloroacetamide 190.64 0.9 Antimicrobial activity

*Estimated based on and .

  • Hydrogen Bonding and Polarity: The hydroxyl group in the target compound enhances hydrophilicity (lower XLogP3 compared to alachlor) and facilitates intramolecular hydrogen bonds (N–H⋯O and O–H⋯O), which stabilize its crystal structure . Non-hydroxylated analogues like 2-chloro-N-phenylacetamide exhibit simpler packing patterns with weaker intermolecular interactions .
  • Substituent Bulkiness: Bulky substituents (e.g., 2,6-diethylphenyl in alachlor) increase lipophilicity and environmental persistence, making them effective herbicides .
Physical and Chemical Properties

Table 4: Physicochemical Properties

Compound Melting Point (°C) Solubility (H2O) Stability References
Target compound 180–182* Low Stable in EtOH
2-Chloro-N-phenylacetamide 160–162 Insoluble Hygroscopic
Alachlor 40–42 240 mg/L Degrades under UV

*Estimated based on analogues in and .

  • The hydroxyl group reduces solubility in water compared to alachlor but improves stability in polar solvents like ethanol .

Biological Activity

2-chloro-N-(2-hydroxynaphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and analgesic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The biological activity of this compound is influenced by its chemical structure, which includes a chloro group and a hydroxynaphthalene moiety. These functional groups play a crucial role in the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-substituted chloroacetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as yeast like Candida albicans .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideEffectiveLess effectiveModerate
N-(3-bromophenyl)-2-chloroacetamideHighly effectiveModerateEffective
This compoundTBDTBDTBD

The antimicrobial mechanism of action for chloroacetamides, including this compound, is primarily attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. The presence of halogenated substituents enhances lipophilicity, allowing better penetration through bacterial membranes .

Analgesic Activity

In addition to antimicrobial properties, compounds in the chloroacetamide class have been investigated for analgesic effects. For example, docking studies indicate that these compounds can effectively bind to cyclooxygenase (COX) enzymes, which are key targets in pain management .

Table 2: Analgesic Activity in Preclinical Studies

CompoundDose (mg/kg)Immobility Duration (s) in Tail Suspension TestImmobility Duration (s) in Forced Swimming Test
This compoundTBDTBDTBD
VS11567.48 ± 2.057.59 ± 4.0
VS23040.32 ± 3.534.40 ± 5.5

Case Studies

Several studies have explored the biological activity of chloroacetamides, including:

  • Antimicrobial Study : A recent investigation characterized various N-substituted phenyl-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The study found that structural variations significantly influenced efficacy against different microbial strains .
  • Analgesic Evaluation : Another study utilized molecular docking to assess the binding affinity of synthesized chloroacetamides to COX enzymes, revealing significant analgesic potential comparable to standard NSAIDs .

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